The synthesis of 1,1-dichloro-2,3-diphenylcyclopropane can be achieved through various methods. A notable approach involves the use of cyclopropanation reactions, where alkenes are converted into cyclopropanes. One common method includes the reaction of chlorinated cyclopropanes with phenyl lithium reagents or similar nucleophiles.
For example, a synthetic route described in literature involves the reduction of benzil followed by chlorination to form the desired dichloro compound .
The molecular structure of 1,1-dichloro-2,3-diphenylcyclopropane can be represented as follows:
1,1-Dichloro-2,3-diphenylcyclopropane participates in various chemical reactions, including:
One significant transformation is the formation of 2-chloro-1-phenylindene through thermal rearrangement under specific conditions . This reaction highlights the compound's reactivity and potential pathways for further chemical modifications.
The mechanism of action for 1,1-dichloro-2,3-diphenylcyclopropane has been studied primarily in the context of its biological activities. Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cell lines.
Experimental data suggest that treatment with this compound leads to significant growth inhibition in various cancer cell lines .
The physical and chemical properties of 1,1-dichloro-2,3-diphenylcyclopropane include:
Property | Value |
---|---|
Molecular Weight | 275.16 g/mol |
Density | Approx. 1.25 g/cm³ |
Melting Point | Not well-defined |
Solubility | Soluble in organic solvents |
These properties influence its handling and application in laboratory settings.
1,1-Dichloro-2,3-diphenylcyclopropane has several scientific applications:
Research continues into its efficacy and safety profiles for therapeutic use, particularly in targeting specific cancer types .
The synthesis of 1,1-dichloro-2,3-diphenylcyclopropane derivatives relies on stereoselective cyclopropanation techniques. The Simmons-Smith reaction represents a cornerstone approach, where styrene derivatives undergo cyclization with dihalocarbenes generated from reagents like chloroform and strong bases. This method yields the trans-isomer predominantly (dr ≥ 6:1) due to steric constraints during carbene addition to the alkene π-bond [1]. Recent advances incorporate photoredox-mediated spirocyclopropanation for structurally complex variants. As demonstrated in quinone systems, blue-light irradiation in chloroform with trimethylamine N-oxide (TMAO) as an additive enables intramolecular cyclization of alkenyl side chains, achieving up to 84% yield for spirocyclic dichlorocyclopropanes [3]. Diastereoselectivity in these systems is highly substitution-dependent: sterically hindered alkenes (e.g., tetrasubstituted derivatives) afford >20:1 dr, while less substituted analogs exhibit reduced selectivity (3:1–6:1 dr) [3].
Table 1: Diastereoselectivity and Yields in Cyclopropanation Reactions
Substrate Type | Catalyst/Additive | Yield (%) | dr (anti:syn) | Key Factor |
---|---|---|---|---|
Styrene derivative | CHCl₃/NaOH | 68–75 | 6:1 | Carbene stability |
Quinone-allyl precursor | TMAO (10 mol%) | 44–84 | 3:1 to >20:1 | Alkene substitution pattern |
Benzoannulated quinone | None (photoredox) | 71 | 7:1 | Ring strain minimization |
Geminal dichlorination of cyclopropane precursors provides a scalable route to 1,1-dichloro-2,3-diphenylcyclopropanes. A two-phase catalytic system (organic/aqueous) using benzyltriethylammonium bromide or tetrabutylammonium bromide as phase-transfer catalysts (PTCs) enables efficient dihalocarbene transfer. In this system, chloroform reacts with aqueous NaOH (30%) at room temperature to generate :CCl₂, which attacks diphenylcyclopropene precursors (e.g., Compound VIII) to form gem-dichlorinated intermediates (Compound XVI) overnight [5]. The organic phase (CHCl₃) critically enhances carbene solubility and reduces hydrolysis. Subsequent reduction of gem-dichloro intermediates to the target cyclopropanes employs LiAlH₄ in THF or metallic sodium in tert-butanol, achieving near-quantitative conversion. This two-step sequence bypasses stoichiometric organozinc reagents, reducing costs by 40% compared to traditional Simmons-Smith protocols [5].
Isotopic labeling of 1,1-dichloro-2,3-diphenylcyclopropane derivatives enables elucidation of metabolic pathways and degradation kinetics. Deuterium incorporation at the cyclopropane ring positions is achieved via reduction of gem-dichloro intermediates with deuterated reductants (e.g., LiAlD₄), yielding [D₂]-cyclopropanes for mass spectrometry-based tracking [3]. Alternatively, carbon-14 labeling at the phenyl para-positions utilizes Ullmann coupling with ¹⁴C-bromobenzene during precursor synthesis. These labeled analogs facilitate studies on environmental persistence and bioaccumulation in in vitro hepatic microsome models. DFT calculations predict metabolic hydroxylation at the cyclopropane ring, with isotopic tracing confirming ring cleavage as the dominant detoxification pathway [3].
Historically, organomercurial-mediated cyclopropanation employed mercury(II) acetate to generate carbenoids from chloroform, but residual mercury contamination (>500 ppm) limited pharmaceutical applicability [4]. Modern two-phase catalytic methods eliminate heavy metals and enhance atom economy. Key advantages include:
Solvolysis induces ring expansion of strained 1,1-dichloro-2,3-diphenylcyclopropanes via heterolytic C–Cl bond cleavage. In aqueous methanol, electrophilic ring opening generates a benzylic carbocation that undergoes nucleophilic attack by solvents, forming 1,1-dialkoxy-3,3-diphenylpropanes. Under anhydrous conditions, Cloke–Wilson rearrangement dominates, converting aryl-substituted spirodichlorocyclopropanes (e.g., 2k) into dihydrofurans (e.g., 4k) through nucleophilic displacement. This rearrangement proceeds with 30% isolated yield in aprotic polar solvents (DMF, DMSO) and is accelerated by electron-donating para-substituents on the phenyl ring [3]. Computational studies identify the rate-determining step as ionization of the C–Cl bond, with solvation energy differences of 8.2 kcal/mol between protic and aprotic solvents [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: